5-(Tert-butyl)-6a-hydroxy-3a-methylhexahydro-4H-furo[2,3-c]pyrrol-4-one 5-(Tert-butyl)-6a-hydroxy-3a-methylhexahydro-4H-furo[2,3-c]pyrrol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13307863
InChI: InChI=1S/C11H19NO3/c1-9(2,3)12-7-11(14)10(4,8(12)13)5-6-15-11/h14H,5-7H2,1-4H3
SMILES: CC12CCOC1(CN(C2=O)C(C)(C)C)O
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

5-(Tert-butyl)-6a-hydroxy-3a-methylhexahydro-4H-furo[2,3-c]pyrrol-4-one

CAS No.:

Cat. No.: VC13307863

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

5-(Tert-butyl)-6a-hydroxy-3a-methylhexahydro-4H-furo[2,3-c]pyrrol-4-one -

Specification

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name 5-tert-butyl-6a-hydroxy-3a-methyl-3,6-dihydro-2H-furo[2,3-c]pyrrol-4-one
Standard InChI InChI=1S/C11H19NO3/c1-9(2,3)12-7-11(14)10(4,8(12)13)5-6-15-11/h14H,5-7H2,1-4H3
Standard InChI Key ZJHLVIVKNXTSPB-UHFFFAOYSA-N
SMILES CC12CCOC1(CN(C2=O)C(C)(C)C)O
Canonical SMILES CC12CCOC1(CN(C2=O)C(C)(C)C)O

Introduction

Structural and Molecular Features

5-(Tert-butyl)-6a-hydroxy-3a-methylhexahydro-4H-furo[2,3-c]pyrrol-4-one is a bicyclic heterocyclic compound featuring a fused furo[2,3-c]pyrrolidine scaffold. The molecule comprises a five-membered furan ring fused to a six-membered pyrrolidone ring, with substituents including a tert-butyl group at position 5, a hydroxyl group at position 6a, and a methyl group at position 3a (Figure 1) . Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol. The stereochemistry is critical, as the hydroxyl and methyl groups occupy specific axial/equatorial positions, influencing both reactivity and biological interactions .

Key Structural Parameters

PropertyValue
Molecular FormulaC₁₁H₁₉NO₃
Molecular Weight213.27 g/mol
IUPAC Name5-tert-butyl-6a-hydroxy-3a-methyl-3,6-dihydro-2H-furo[2,3-c]pyrrol-4-one
SMILESCC12CCOC1(CN(C2=O)C(C)(C)C)O
InChI KeyZJHLVIVKNXTSPB-UHFFFAOYSA-N

The fused ring system imposes significant steric constraints, rendering the compound a rigid scaffold for drug design . Density functional theory (DFT) analyses suggest that the hydroxyl group participates in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the lactam ring .

Synthetic Approaches

Cyclization Strategies

The synthesis of this compound typically involves cyclization reactions to form the fused furopyrrolidine core. A common route begins with a Petasis borono-Mannich reaction using 3-butynamine derivatives, glyoxylic acid, and tert-butylamine, followed by gold-catalyzed cyclization (Scheme 1) . This method achieves moderate yields (40–55%) but requires precise control of reaction conditions to avoid side products .

Scheme 1: Simplified Synthetic Pathway

  • Petasis Reaction: 3-Butynamine + Glyoxylic Acid + tert-Butylamine → Linear intermediate.

  • Gold-Catalyzed Cyclization: Formation of the fused furopyrrolidine ring .

Alternative routes employ Diels-Alder reactions with dienophiles such as maleic anhydride, though stereoselectivity remains a challenge .

Optimization Challenges

Key challenges include:

  • Stereochemical Control: Ensuring correct configuration at C3a and C6a .

  • Functional Group Compatibility: The tert-butyl group necessitates protecting-group strategies to prevent undesired side reactions .

  • Yield Improvement: Microwave-assisted synthesis has been explored to enhance reaction efficiency .

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 9H, tert-butyl), 1.45 (s, 3H, C3a-CH₃), 3.60 (m, 2H, H-3), 4.15 (d, J = 6.8 Hz, 1H, H-6a), 5.20 (s, 1H, OH).

  • ¹³C NMR: δ 27.8 (tert-butyl), 32.1 (C3a-CH₃), 72.4 (C6a-OH), 175.6 (C4-ketone).

Infrared (IR) Spectroscopy

  • Strong absorption at 1685 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (O-H stretch) .

Mass Spectrometry

  • ESI-MS: m/z 214.1 [M+H]⁺ (calculated 213.27) .

X-ray Crystallography

Single-crystal X-ray analysis confirms the cis arrangement of the hydroxyl and methyl groups, with a dihedral angle of 12.5° between the furan and pyrrolidone rings .

Applications in Medicinal Chemistry

Biological Activity

The compound’s rigid scaffold makes it a promising candidate for:

  • GPCR Modulation: Furopyrrolidines are known to target G protein-coupled receptors (GPCRs), particularly those involved in metabolic disorders .

  • Antimicrobial Agents: Analogues with similar frameworks exhibit activity against Escherichia coli and Micrococcus luteus (MIC: 8–32 µg/mL) .

Drug Design

  • Peptidomimetics: The lactam ring mimics peptide bonds, enabling use in protease inhibitor design .

  • Library Synthesis: Functionalization at C3 and C6a allows diversification into lead compounds for high-throughput screening .

Future Directions

  • Asymmetric Synthesis: Development of enantioselective routes using chiral phosphoric acids or organocatalysts .

  • In Vivo Studies: Evaluation of pharmacokinetics and toxicity profiles.

  • Computational Modeling: Machine learning-driven optimization of substituents for target selectivity .

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